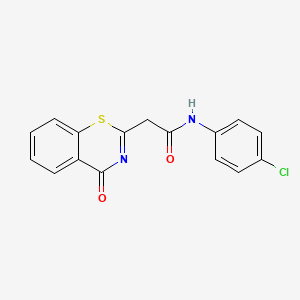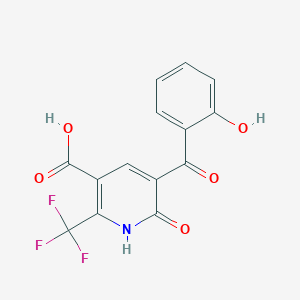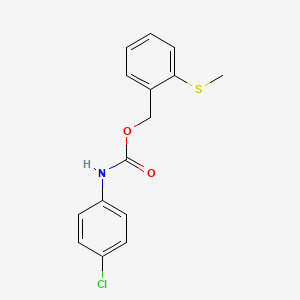
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate
Übersicht
Beschreibung
“2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate” is a chemical compound. Its CAS number is 338968-16-4 . The compound contains a carbamate group (N-(4-chlorophenyl)carbamate), a benzyl group (2-(methylsulfanyl)benzyl), and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzyl group substituted with a methylsulfanyl group at the 2-position, and a carbamate group attached to the benzyl group. The carbamate group would consist of a carbonyl (C=O) group and an amine (NH) group bonded to the same carbon, with the amine further substituted with a 4-chlorophenyl group .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, including compounds similar to the 4-chlorophenyl group, are known for their moderate to high persistence in the environment, depending on conditions. They can exert moderate toxic effects on both mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. These compounds generally have low bioaccumulation potential but are notable for their strong organoleptic effects, impacting the sensory qualities of water, such as taste and odor (Krijgsheld & Gen, 1986).
Biological Effects and Therapeutic Potential
Some carbamate compounds, including those structurally related to 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, have been investigated for their biological effects. For instance, the carbamate insecticide aldicarb has been extensively reviewed for its toxicological effects in mammals, offering insights into the mechanisms of toxicity and potential areas for therapeutic application. While aldicarb is known for its acute toxicity through cholinesterase inhibition, it does not produce long-term adverse health effects, suggesting a potential for safe therapeutic applications if similar mechanisms are present in related carbamates (Risher, Mink & Stara, 1987).
Applications in Supramolecular Chemistry
Compounds with functionalities similar to benzyl N-(4-chlorophenyl)carbamate have been explored for their utility in supramolecular chemistry. For example, benzene-1,3,5-tricarboxamide derivatives are known for their self-assembly into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property has applications ranging from nanotechnology to polymer processing and biomedical applications, highlighting the potential for compounds with similar self-assembly capabilities (Cantekin, de Greef & Palmans, 2012).
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-20-14-5-3-2-4-11(14)10-19-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWSKIQFIUKZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128683.png)
![ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate](/img/structure/B3128690.png)
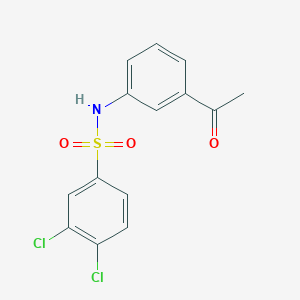
![Ethyl 3-(2-thienyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128703.png)
![ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3128712.png)
![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B3128716.png)
![Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128729.png)
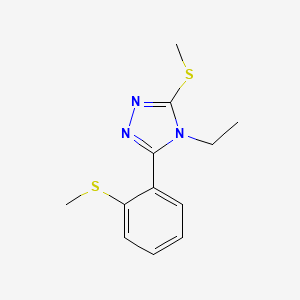
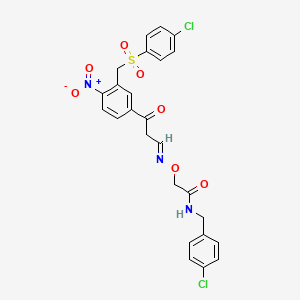
![4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128768.png)
